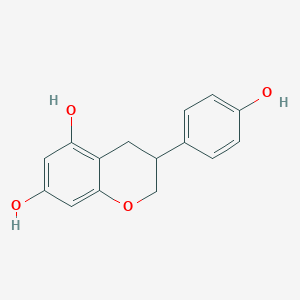![molecular formula C23H22N2O9 B13421227 (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a butanedioic acid ester with a dibenzazepine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester typically involves multiple steps, including the esterification of butanedioic acid and the formation of the dibenzazepine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its dibenzazepine moiety is reminiscent of certain pharmacologically active compounds, suggesting possible applications in drug discovery and development.
Industry
In the industrial sector, this compound may find use in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. The dibenzazepine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid: Lacks the dibenzazepine moiety, making it less complex and potentially less versatile.
(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl Ester: Lacks the butanedioic acid ester component, which may limit its applications.
Uniqueness
The combination of the butanedioic acid ester and dibenzazepine moiety in (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester provides a unique structural framework that can be exploited for various scientific and industrial applications. Its distinct chemical properties and potential for diverse reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H22N2O9 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-diacetyloxy-4-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H22N2O9/c1-12(26)32-19(21(28)29)20(33-13(2)27)22(30)34-18-11-14-7-3-5-9-16(14)25(23(24)31)17-10-6-4-8-15(17)18/h3-10,18-20H,11H2,1-2H3,(H2,24,31)(H,28,29)/t18-,19+,20+/m0/s1 |
Clave InChI |
LQCBRRSLDYMJSN-XUVXKRRUSA-N |
SMILES isomérico |
CC(=O)O[C@H]([C@H](C(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)OC(=O)C)C(=O)O |
SMILES canónico |
CC(=O)OC(C(C(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
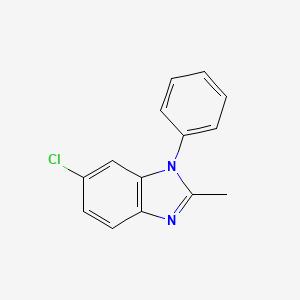
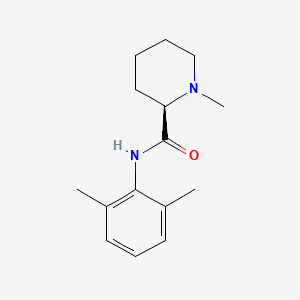
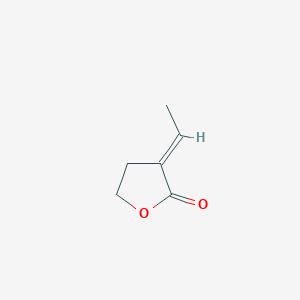
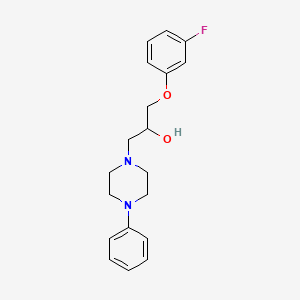
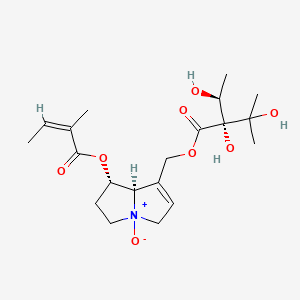
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
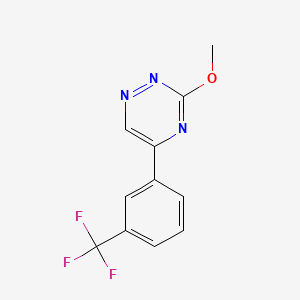

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
